

Technical Support Center: Yeast 5-FOA Selection

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Compound of Interest		
Compound Name:	5-Fluoroorotic acid monohydrate	
Cat. No.:	B2455600	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 5-fluoroorotic acid (5-FOA) selection experiments in Saccharomyces cerevisiae.

Troubleshooting Guide & FAQs

Here we address specific issues that can lead to inconsistent 5-FOA selection results.

Q1: Why am I seeing a high number of background colonies (false positives) on my 5-FOA plates?

A1: High background can be caused by several factors:

- Sub-optimal 5-FOA Concentration: The concentration of 5-FOA is critical for effective selection. If the concentration is too low, it may not be sufficient to kill all URA3+ cells.
 Conversely, a concentration that is too high can inhibit the growth of true ura3- mutants.[1][2] It's recommended to optimize the 5-FOA concentration for your specific yeast strain and experimental conditions.
- Plate Age and Storage: 5-FOA plates have a limited shelf life. As plates age, water can
 evaporate, leading to an effective increase in the 5-FOA concentration.[1] It is best to use
 freshly prepared plates. If storage is necessary, wrap them to prevent drying and store them
 at 4°C for no more than a few weeks.[1][3]
- Media Composition: The pH of the selection medium significantly impacts 5-FOA activity. 5 FOA selection is most effective at a low pH (around 4.0 or below) and loses effectiveness at



a pH above 4.5.[3] Using rich media like YPD is not recommended for 5-FOA selection because it contains uracil, which competes with 5-FOA and reduces its toxicity.[4]

- Spontaneous Mutants: Spontaneous mutations in the URA3 gene can arise, leading to 5-FOA resistance. While this is the basis of the selection, a high frequency of spontaneous mutants appearing as background could indicate issues with the starting strain or culture conditions.
- Incomplete Plasmid Loss: If you are trying to select for the loss of a URA3-containing plasmid, ensure the cells have been grown for a sufficient number of generations in nonselective medium (e.g., YPD or SC+uracil) to allow for plasmid segregation before plating on 5-FOA.[5]

Q2: Why are my known ura3- cells not growing on 5-FOA plates (false negatives)?

A2: Several factors can contribute to the lack of growth of true ura3- cells:

- Excessive 5-FOA Concentration: As mentioned, a 5-FOA concentration that is too high can be toxic even to ura3- cells, inhibiting their growth.[1]
- Media pH: An improperly low pH, while generally good for 5-FOA activity, could potentially inhibit the growth of your specific yeast strain.
- Insufficient Uracil Supplementation: 5-FOA plates must be supplemented with a small amount of uracil (typically 50 mg/L) to allow for the growth of ura3- cells, which are uracil auxotrophs.[6]
- Other Mutations: It's possible that your strain has acquired other mutations that affect its viability under the specific media conditions of the 5-FOA plates.

Q3: I have colonies that grow on 5-FOA plates, but they also grow on media lacking uracil. What is happening?

A3: This is a common issue that can arise from a few scenarios:

 Mixed Population: The colony you picked may not be clonal. It could be a mix of URA3+ and ura3- cells. Restreaking for single colonies on a fresh 5-FOA plate is recommended.



- Gene Silencing: Epigenetic silencing of the URA3 gene can lead to a temporary 5-FOA
 resistant phenotype. These cells might revert to a URA3+ state when the selection pressure
 is removed.[4]
- URA6 Mutations: Recent studies have shown that mutations in the URA6 gene can also confer resistance to 5-FOA.[7][8][9] Unlike ura3 mutants, ura6 mutants can still be prototrophic for uracil.[7][8][9]

Q4: How can I be sure that the colonies growing on my 5-FOA plates have lost the URA3 gene or plasmid?

A4: Verification is a crucial step. After isolating colonies from the 5-FOA plate, you should:

- Replica Plate: Patch or streak the colonies onto three different plates:
 - A rich medium plate (e.g., YPD) to ensure viability.
 - A minimal medium plate lacking uracil (SC-Ura) to check for the ura3- phenotype. True ura3- mutants will not grow.
 - A fresh 5-FOA plate to confirm 5-FOA resistance.
- PCR Verification: Perform colony PCR to check for the presence or absence of the URA3 gene or the specific plasmid you are trying to cure.[5]

Data Presentation

Table 1: Recommended 5-FOA Concentrations for Different Applications



Application	Recommended 5-FOA Concentration	Reference
Selection of primary repeat expansions	0.1% (1 g/L)	[1]
Selection for deletions/point mutations	0.15% (1.5 g/L)	[1]
General counter-selection of URA3	0.3 to 1.0 g/L	[6]
Plasmid shuffling / curing	1 g/L	[10]

Note: The optimal concentration may vary depending on the yeast strain and specific experimental conditions. It is always advisable to perform a titration experiment to determine the best concentration for your setup.

Experimental ProtocolsProtocol 1: Preparation of 5-FOA Selection Plates

This protocol is for the preparation of 1 liter of synthetic complete (SC) medium containing 5-FOA.

Materials:

- Yeast Nitrogen Base (without amino acids and ammonium sulfate): 6.7 g
- Dextrose (Glucose): 20 g
- Complete Supplement Mixture minus Uracil (CSM-Ura): 0.77 g
- 5-Fluoroorotic acid (5-FOA): 1 g (for 0.1% concentration)
- · Uracil: 50 mg
- Agar: 20 g
- Distilled water



Procedure:

- Autoclaved Portion:
 - o In a 2 L flask, dissolve the following in 900 mL of distilled water:
 - Yeast Nitrogen Base
 - Dextrose
 - CSM-Ura
 - Agar
 - Autoclave for 20 minutes at 121°C.
- Filter-Sterilized Portion:
 - In a separate container, dissolve the 5-FOA and uracil in 100 mL of distilled water. This
 may require warming and stirring.
 - Sterilize this solution by passing it through a 0.22 μm filter.
- Combining the Solutions:
 - Allow the autoclaved agar medium to cool to approximately 55-60°C in a water bath.
 - Aseptically add the filter-sterilized 5-FOA/uracil solution to the molten agar.
 - Mix gently but thoroughly to ensure even distribution.
 - Pour the plates in a sterile environment and allow them to solidify.
- Storage:
 - Store the plates in a sealed bag at 4°C, protected from light. Use within 2-4 weeks for best results.[1][3]



Protocol 2: Plasmid Curing using 5-FOA Selection

This protocol describes the process of removing a URA3-marked plasmid from a yeast strain.

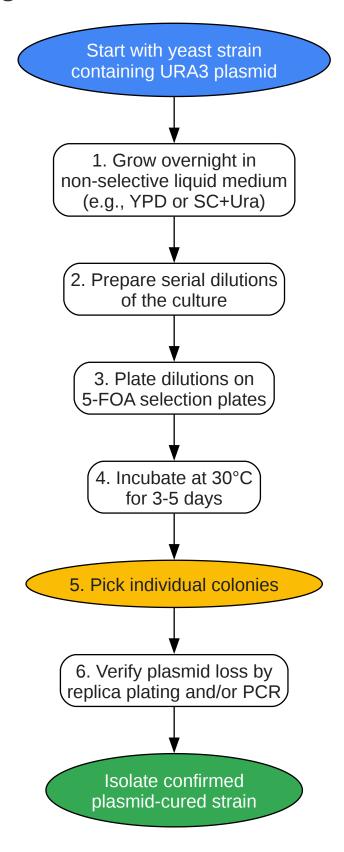
Procedure:

- Non-Selective Growth:
 - Inoculate a single colony of the yeast strain containing the URA3 plasmid into 5 mL of rich, non-selective liquid medium (e.g., YPD or SC with uracil).
 - Grow the culture overnight at 30°C with shaking. This allows for cell division and the segregation of the plasmid without selective pressure.[5]
- Plating on 5-FOA:
 - The next day, dilute the overnight culture in sterile water. Prepare several dilutions (e.g., 10^{-3} , 10^{-4} , 10^{-5}).
 - Plate 100-200 μL of each dilution onto 5-FOA selection plates.
 - Also, plate a dilution onto a rich medium plate (e.g., YPD) to calculate the total number of viable cells.
- Incubation:
 - Incubate the plates at 30°C for 3-5 days, or until colonies appear.
- Verification of Plasmid Loss:
 - Pick several individual colonies from the 5-FOA plates.
 - Streak each colony onto a master YPD plate, a SC-Ura plate, and a fresh 5-FOA plate.
 - Incubate for 2-3 days at 30°C.
 - Colonies that have successfully lost the plasmid will grow on the YPD and 5-FOA plates but will not grow on the SC-Ura plate.[5]



• Further confirmation can be done by colony PCR to check for the absence of the plasmid.

Visualizations





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